molecular formula C12H14O2 B3072922 3-(2,3-dihydro-1H-inden-5-yloxy)propanal CAS No. 1017128-53-8

3-(2,3-dihydro-1H-inden-5-yloxy)propanal

Cat. No.: B3072922
CAS No.: 1017128-53-8
M. Wt: 190.24 g/mol
InChI Key: UFHZFGRXLYEVEG-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yloxy)propanal is an organic compound characterized by the presence of an indene moiety linked to a propanal group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate aldehyde under controlled conditions. One common method includes the use of a base-catalyzed etherification reaction where 2,3-dihydro-1H-indene is reacted with 3-chloropropanal in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the indene moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid.

    Reduction: 3-(2,3-dihydro-1H-inden-5-yloxy)propanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yloxy)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The indene moiety may interact with hydrophobic pockets in biological molecules, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1H-inden-5-yloxy)propanol: The reduced form of the compound with an alcohol group instead of an aldehyde.

    3-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: The oxidized form of the compound with a carboxylic acid group.

    2,3-dihydro-1H-indene: The parent compound without the propanal group.

Uniqueness

3-(2,3-dihydro-1H-inden-5-yloxy)propanal is unique due to its combination of an indene moiety and an aldehyde group linked through an ether bond. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHZFGRXLYEVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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